N-desmethyl terbinafine hydrochloride chemical structure and molecular weight
N-desmethyl terbinafine hydrochloride chemical structure and molecular weight
Comprehensive Technical Guide on N-Desmethyl Terbinafine Hydrochloride: Structural Profiling, Metabolic Pathways, and Analytical Methodologies
Executive Summary
Terbinafine is a widely prescribed allylamine antifungal agent, highly effective against dermatophytes. However, the clinical and manufacturing lifecycle of terbinafine is heavily defined by its metabolic and degradation profile. N-desmethyl terbinafine hydrochloride occupies a dual role of critical importance to drug development professionals: it is both a major in vivo metabolite responsible for downstream bioactivation, and a strictly regulated pharmacopeial impurity (EP Impurity B)[1].
As a Senior Application Scientist, understanding the physicochemical behavior, metabolic trajectory, and analytical quantification of this secondary amine is non-negotiable. This whitepaper deconstructs the structural properties of N-desmethyl terbinafine, maps its role in idiosyncratic hepatotoxicity and nitrosamine (NDSRI) formation, and provides a self-validating LC-MS/MS protocol for its precise quantification.
Chemical and Structural Characterization
The conversion of terbinafine to N-desmethyl terbinafine involves the enzymatic or chemical cleavage of the N-methyl group. This seemingly minor structural alteration shifts the molecule from a tertiary amine to a secondary amine. This shift drastically alters its chemical reactivity, making it highly susceptible to nitrosation, while also changing its binding affinity within Cytochrome P450 (CYP450) active sites[2].
For analytical and quality control (QC) applications, the compound is typically isolated and utilized as a hydrochloride salt to ensure long-term stability and consistent solubility[3].
Table 1: Physicochemical and Structural Profile
| Property | N-Desmethyl Terbinafine Hydrochloride (Salt) | N-Desmethyl Terbinafine (Free Base) |
| CAS Number | 152830-98-3[3] | 99473-11-7[4] |
| Molecular Formula | C₂₀H₂₄ClN[3] | C₂₀H₂₃N[4] |
| Molecular Weight | 313.86 g/mol [3] | 277.40 g/mol [4] |
| Monoisotopic Mass | 313.159 Da[3] | 277.183 Da[5] |
| IUPAC Name | (E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride[3] | (E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine |
| SMILES | CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21.Cl[3] | CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C12[5] |
Pharmacokinetics and Metabolic Bioactivation
Terbinafine undergoes extensive hepatic biotransformation. The N-demethylation pathway, which yields N-desmethyl terbinafine, is primarily catalyzed by CYP2C9 and CYP3A4 , with minor contributions from CYP1A2 and CYP2C8[6],[7].
The Causality of Toxicity: Why is the formation of N-desmethyl terbinafine clinically significant? N-desmethyl terbinafine serves as a critical intermediate. Once formed, it undergoes further N-dealkylation—predominantly driven by CYP3A4 and CYP2C19—to generate 6,6-dimethyl-2-hepten-4-ynal (TBF-A) [2]. TBF-A is a highly reactive allylic aldehyde. Because of its electrophilic nature, TBF-A covalently binds to hepatobiliary proteins, forming adducts that initiate the rare but severe idiosyncratic drug-induced liver injury (DILI) associated with terbinafine therapy[2],[8].
Metabolic bioactivation and nitrosation pathways of N-desmethyl terbinafine.
Regulatory Implications: The NDSRI Threat
Beyond in vivo metabolism, N-desmethyl terbinafine is a critical focal point in pharmaceutical manufacturing. Because it is a secondary amine, it is highly vulnerable to nitrosation in the presence of trace nitrites (often found in excipients or water) during API synthesis or formulation storage[9].
This reaction forms N-nitroso-N-desmethyl terbinafine , classified by the FDA and EMA as a Nitrosamine Drug Substance-Related Impurity (NDSRI)[9]. NDSRIs are potent mutagens and suspected carcinogens. Regulatory bodies have imposed strict Acceptable Intake (AI) limits on these compounds; for instance, the Carcinogenic Potency Categorization Approach (CPCA) assigns an AI of just 18 ng/day for N-nitroso-N-desmethyl terbinafine[10]. Consequently, robust analytical methods must be deployed to monitor both the precursor (N-desmethyl terbinafine) and its nitrosated derivative.
Analytical Methodology: LC-MS/MS Protocol for Impurity Profiling
To accurately quantify N-desmethyl terbinafine down to trace levels (ng/mL) in either biological matrices or API batches, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[8],[9]. The following protocol is designed as a self-validating system , ensuring that every step contains built-in checks for accuracy, precision, and matrix independence.
Phase 1: Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100 µL of plasma (or dissolved API solution) into a microcentrifuge tube.
-
Internal Standard Addition: Spike with 10 µL of Terbinafine-d7 (100 ng/mL).
-
Causality: The stable isotope-labeled internal standard (IS) co-elutes with the target analyte. Because it experiences the exact same matrix suppression or enhancement in the MS source, the ratio of Analyte/IS automatically self-corrects for sample-to-sample ionization variability.
-
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN). Vortex for 2 minutes.
-
Causality: Cold organic solvents disrupt the hydration shell of proteins, causing them to denature and precipitate. This removes macromolecular interferents that would otherwise cause severe ion suppression and rapidly degrade the analytical column.
-
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
Phase 2: Chromatographic Separation
-
Column: C18 Core-Shell, 2.7 µm, 2.1 x 50 mm.
-
Causality: Core-shell particles feature a solid silica core that limits the diffusion path of the analytes into the porous outer shell. This reduces longitudinal diffusion (the B term in the van Deemter equation), providing UHPLC-like peak sharpness without the extreme backpressures associated with sub-2µm fully porous particles[8].
-
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Causality: N-desmethyl terbinafine is a basic amine. Formic acid lowers the mobile phase pH well below the compound's pKa, ensuring complete protonation to the [M+H]+ state. This is strictly required for efficient volatilization and detection in Positive Electrospray Ionization (+ESI)[8].
-
-
Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min.
Phase 3: MS/MS Detection (+ESI)
-
Precursor Ion: m/z 278.2 [M+H]+ (Free base monoisotopic mass is 277.18 Da)[8].
-
Product Ion (Quantifier): m/z 141.1 (Corresponds to the cleavage yielding the stable naphthylmethyl carbocation).
-
Collision Energy (CE): 25 eV.
Phase 4: System Validation (The Self-Validating Loop)
To ensure the integrity of the data, the sequence must include the following validation gates:
-
System Suitability Testing (SST): Inject the mid-level calibration standard 6 times before the sample batch. The system is only validated if the Peak Area %RSD is < 2.0% and Retention Time %RSD is < 0.5%.
-
Matrix Blanks: Inject a blank solvent immediately following the highest calibration standard (Upper Limit of Quantification, ULOQ).
-
Causality: This proves the absence of carryover in the autosampler needle or column stationary phase, ensuring that subsequent low-concentration samples are not artificially inflated.
-
References
- HexonSynth. "Instock: N-Desmethyl Terbinafine - Buy Online: N-Desmethyl Terbinafine." HexonSynth.
- Santa Cruz Biotechnology. "N-Desmethyl Terbinafine | CAS 99473-11-7." SCBT.
- National Center for Biotechnology Information. "N-Desmethyl Terbinafine Hydrochloride | C20H24ClN | CID 129318664." PubChem.
- SynZeal. "N-Desmethyl Terbinafine Hydrochloride | 152830-98-3." SynZeal.
- LGC Standards. "N-Desmethyl Terbinafine." LGC Standards.
- PubMed. "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions." NIH.
- Barnette, N. K., et al. "CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches." PMC.
- Flynn, Noah. "Comprehensive kinetic and modeling analyses revealed CYP2C9 and 3A4 determine terbinafine metabolic clearance and bioactivation." Noah Flynn Research.
- Barnette, N. K., et al. "Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches." PMC.
- Advent Chembio. "Understanding Nitrosamine Impurities (NDSRIs)." Advent Chembio.
- DGRA. "The regulatory challenge of determining acceptable intakes for nitrosamine drug substance-related impurities." DGRA.
Sources
- 1. N-Desmethyl Terbinafine Hydrochloride | 152830-98-3 | SynZeal [synzeal.com]
- 2. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Desmethyl Terbinafine Hydrochloride | C20H24ClN | CID 129318664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. N-Desmethyl Terbinafine | LGC Standards [lgcstandards.com]
- 6. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noahrflynn.com [noahrflynn.com]
- 8. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Nitrosamine Impurities (NDSRIs) | Advent [adventchembio.com]
- 10. dgra.de [dgra.de]
